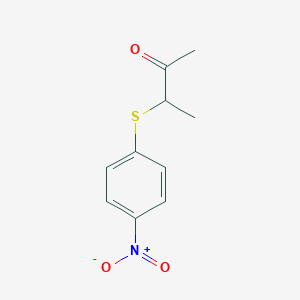
3-((4-Nitrophenyl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Nitrophenyl)thio)butan-2-one is a versatile ketone compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a butanone moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)thio)butan-2-one typically involves the reaction of 4-nitrothiophenol with 3-chlorobutan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chlorobutanone, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-nitrothiophenol, 3-chlorobutan-2-one
Solvent: Typically an aprotic solvent like dimethylformamide (DMF)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-((4-Nitrophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Reduction of Nitro Group: 3-((4-Aminophenyl)thio)butan-2-one
Reduction of Carbonyl Group: 3-((4-Nitrophenyl)thio)butan-2-ol
Substitution Reactions: Various substituted nitrophenyl derivatives
科学研究应用
3-((4-Nitrophenyl)thio)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((4-Nitrophenyl)thio)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the thioether linkage and carbonyl group can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-((4-Aminophenyl)thio)butan-2-one: Similar structure but with an amino group instead of a nitro group.
3-((4-Methylphenyl)thio)butan-2-one: Similar structure but with a methyl group instead of a nitro group.
3-((4-Chlorophenyl)thio)butan-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-((4-Nitrophenyl)thio)butan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring electron-withdrawing groups and in applications where specific binding interactions are needed.
属性
分子式 |
C10H11NO3S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)8(2)15-10-5-3-9(4-6-10)11(13)14/h3-6,8H,1-2H3 |
InChI 键 |
UXZHGWRCMYTVEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

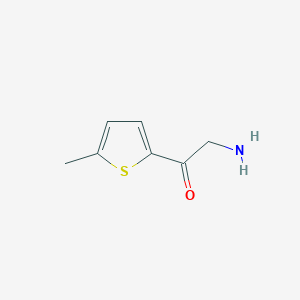
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
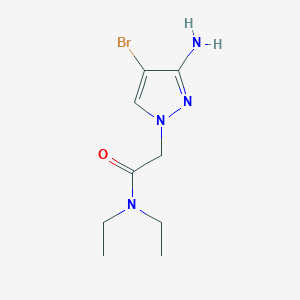
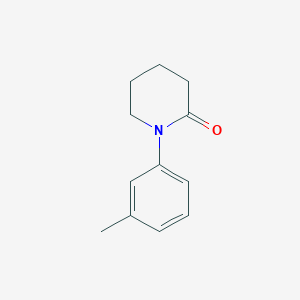

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
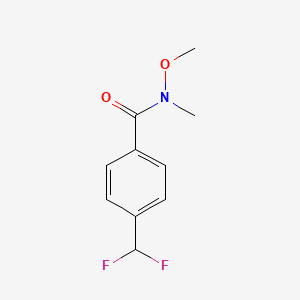
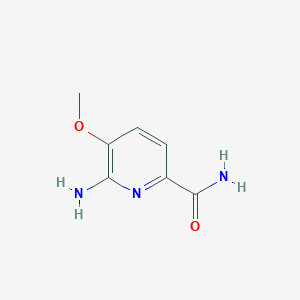
![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
